molecular formula C21H23N5S B3028408 Talarozole CAS No. 201410-66-4

Talarozole

Cat. No.: B3028408
CAS No.: 201410-66-4
M. Wt: 377.5 g/mol
InChI Key: SNFYYXUGUBUECJ-UHFFFAOYSA-N
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Description

Talarozole is a pharmaceutical compound known for its ability to increase the levels of retinoic acid in the body. It is primarily investigated for its potential in treating various dermatological conditions and osteoarthritis. This compound functions as a retinoic acid metabolism blocking agent, which helps in reducing inflammation and promoting cellular differentiation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Talarozole involves the formation of a benzothiazole ring, which is a benzene ring fused to a thiazole ring. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:

Chemical Reactions Analysis

Types of Reactions

Talarozole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Talarozole has a wide range of scientific research applications:

Mechanism of Action

Talarozole functions by inhibiting the enzyme responsible for the breakdown of all-trans retinoic acid, known as retinoic acid 4-hydroxylase. By blocking this enzyme, this compound increases the levels of retinoic acid in the body, which in turn regulates epithelial differentiation and growth. This mechanism helps in reducing inflammation and promoting the normalization of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Talarozole

This compound stands out due to its high specificity and potency in inhibiting retinoic acid 4-hydroxylase. This specificity makes it a promising candidate for treating conditions associated with retinoic acid deficiency and inflammation .

Biological Activity

Talarozole is a retinoic acid metabolism-blocking agent (RAMBA) that has garnered attention for its potential therapeutic applications, particularly in the treatment of osteoarthritis (OA) and other conditions influenced by retinoic acid levels. This compound primarily functions by inhibiting the cytochrome P450 enzymes CYP26A1 and CYP26B1, which are responsible for the degradation of all-trans retinoic acid (atRA), a critical metabolite of vitamin A involved in various physiological processes.

Inhibition of CYP26 Enzymes

This compound's biological activity is centered on its ability to inhibit CYP26 enzymes, which play a vital role in regulating atRA concentrations in tissues. By blocking these enzymes, this compound effectively increases the levels of atRA, thereby enhancing its signaling pathways. This mechanism is particularly relevant in conditions where retinoic acid signaling is disrupted.

Impact on Retinoic Acid Levels

Research indicates that after administration of this compound, there is a significant increase in atRA concentrations in various tissues. For instance, a study demonstrated that a single dose of 2.5 mg/kg this compound resulted in increases of up to 5.7-fold in serum and 2.5-fold in testis tissue . Such elevations are crucial for restoring normal physiological functions mediated by retinoic acid.

Osteoarthritis Treatment

Recent studies have highlighted this compound's potential as a disease-modifying treatment for hand osteoarthritis. In experimental models, this compound has been shown to significantly reduce inflammation and cartilage degeneration following joint injury. Specifically, it was noted that within six hours post-injury, this compound administration led to a marked decrease in inflammatory markers within the cartilage .

Case Study: In Vivo Models

In a controlled study involving mice with surgically induced OA, this compound not only reduced inflammation but also prevented osteophyte formation and cartilage degradation over a 26-day period . These findings suggest that this compound may offer symptomatic relief while also addressing the underlying disease process.

Genetic Insights

The efficacy of this compound appears linked to genetic factors influencing retinoic acid metabolism. Variants in the ALDH1A2 gene, which encodes an enzyme critical for retinoic acid synthesis, have been associated with increased OA severity . This genetic connection underscores the importance of personalized medicine approaches when considering this compound as a therapeutic option.

Summary of Research Findings

Study Findings Implications
Diaz et al. (2017)This compound significantly increases atRA levels post-administrationSupports its use as an RA enhancer
Zhu et al. (2024)Demonstrated reduction of inflammation and cartilage degeneration in OA modelsIndicates potential as a disease-modifying OA therapy
Medical News Today (2025)Identified genetic variants linked to OA severity affecting retinoic acid levelsHighlights need for genetic screening in treatment planning

Properties

IUPAC Name

N-[4-[2-ethyl-1-(1,2,4-triazol-1-yl)butyl]phenyl]-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5S/c1-3-15(4-2)20(26-14-22-13-23-26)16-9-11-17(12-10-16)24-21-25-18-7-5-6-8-19(18)27-21/h5-15,20H,3-4H2,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNFYYXUGUBUECJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(C1=CC=C(C=C1)NC2=NC3=CC=CC=C3S2)N4C=NC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70942185
Record name Talarozole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70942185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Rambazole is a new generation all-trans retinoic acid metabolism blocking agent, highly specific against the retinoic acid 4-hydroxylase. The drug alleviates hyperproliferation and normalizes differentiation of the epidermis in animal models of psoriasis. All-trans-retinoic acid (RA) regulates epithelial differentiation and growth through activation of specific nuclear RA receptors (RARs). Rambazole acts by inhibiting the metabolic breakdown of the retinoid, increasing the biological efficacy of RA.
Record name Talarozole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13083
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

201410-53-9
Record name Talarozole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=201410-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Talarozole [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201410539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Talarozole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13083
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Talarozole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70942185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TALAROZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XKD9N5CJ6W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of intermediate (19b) (0.1665 mol) and 2 aminobenzenethiol (0.2 mol) in THF (500 ml) was stirred and refluxed overnight. The mixture was cooled, poured out into water, extracted with CH2Cl2 and decanted. The organic layer was dried, filtered and the solvent was evaporated. The residue was purified by column chromatography over silica gel (eluent: CH2Cl2/CH3OH/NH4OH 97.5/2.5/0.1. The pure fractions were collected and the solvent was evaporated. The residue was crystallized from 2-butanone/diethyl ether. The precipitate was filtered off and dried, yielding 31.2 g (49.6%) of (±)-N-[4-[2-ethyl-1-(1H-1,2,4-triazol-1-yl)butyl]phenyl]-2-benzothiazolamine (comp. 25).
Name
intermediate ( 19b )
Quantity
0.1665 mol
Type
reactant
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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